![molecular formula C29H34Cl2FN3O3 B609028 SAR405838 CAS No. 1303607-60-4](/img/structure/B609028.png)
SAR405838
Overview
Description
SAR-405838 is a novel small-molecule inhibitor that targets the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant potential in cancer therapy by reactivating p53, which is often inactivated in various cancers due to overexpression of MDM2 .
Mechanism of Action
Target of Action
SAR405838, also known as MI-77301, is a highly potent and selective inhibitor of the MDM2-p53 interaction . The primary target of this compound is the oncoprotein murine double minute 2 (MDM2), which is a primary inhibitor of wild-type p53 .
Mode of Action
This compound binds to MDM2 with high affinity (K = 0.88 nmol/L) and specificity . This binding inhibits the interaction between MDM2 and p53, thereby stabilizing and activating p53 .
Biochemical Pathways
The inhibition of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway . This results in p53-dependent cell-cycle arrest and/or apoptosis . Microarray analyses have revealed that this compound treatment enriches genes in the p53 signaling pathway as well as those associated with genomic stability and DNA damage .
Pharmacokinetics
This compound has good oral pharmacokinetics in rodents and nonrodents . It achieves much stronger and more sustained p53 activation in tumor tissues with oral administration than MI-219 . This translates into impressive antitumor activity for this compound .
Result of Action
The activation of p53 by this compound leads to decreased cellular proliferation, cell-cycle arrest, and apoptosis . In mouse xenograft models of various cancers, this compound achieves either durable tumor regression or complete tumor growth inhibition . Remarkably, a single oral dose of this compound is sufficient to achieve complete tumor regression in the SJSA-1 model .
Action Environment
This compound is most effective in tumors that retain wild-type p53 .
Biochemical Analysis
Biochemical Properties
SAR405838 binds to MDM2 with high specificity, effectively activating wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors . This leads to p53-dependent cell-cycle arrest and/or apoptosis .
Cellular Effects
In cellular processes, this compound stabilizes p53 and activates the p53 pathway, resulting in abrogated cellular proliferation . It also induces robust transcriptional upregulation of PUMA, leading to strong apoptosis in tumor tissue .
Molecular Mechanism
This compound works by binding tightly to the p53 pocket of the MDM2 molecule, thereby inhibiting the binding of MDM2 to p53 . Consequently, p53 is stabilized and activated, leading to decreased cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound induces dose-dependent and robust upregulation for p21 and PUMA mRNA . The strong effect persists longer with higher doses .
Dosage Effects in Animal Models
In animal models, this compound achieves either durable tumor regression or complete tumor growth inhibition at well-tolerated dose schedules . Remarkably, a single oral dose of this compound is sufficient to achieve complete tumor regression in certain models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By inhibiting the MDM2-p53 interaction, it affects the metabolic flux of this pathway .
Transport and Distribution
Its ability to effectively activate wild-type p53 in vitro and in xenograft tumor tissue suggests efficient distribution .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with the MDM2-p53 complex .
Preparation Methods
SAR-405838 is synthesized using a procedure similar to that used for MI-888. The synthetic route involves multiple steps, including the formation of key intermediates and final coupling reactions. The compound is purified to achieve a purity of over 95% by high-performance liquid chromatography . Industrial production methods for SAR-405838 are not extensively documented, but they likely involve large-scale synthesis and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
SAR-405838 undergoes various chemical reactions, primarily focusing on its interaction with MDM2. The compound mimics three key p53-binding residues (phenylalanine, tryptophan, and leucine) in its interaction with MDM2, capturing additional interactions not observed in the p53-MDM2 complex . The major product formed from these reactions is the SAR-405838:MDM2 complex, which effectively inhibits the MDM2-p53 interaction.
Scientific Research Applications
SAR-405838 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical models, leading to p53-dependent cell-cycle arrest and apoptosis in various cancer cell lines and xenograft models . The compound has been advanced into phase I clinical trials for the treatment of cancers that retain wild-type p53 . Additionally, SAR-405838 has been investigated for its potential in treating dedifferentiated liposarcoma, an aggressive malignancy characterized by the amplification of MDM2 .
Comparison with Similar Compounds
SAR-405838 is compared with other MDM2 inhibitors such as Nutlin-3a and MI-219. While these compounds also inhibit the MDM2-p53 interaction, SAR-405838 has shown greater potency and specificity . The unique molecular interactions and high affinity of SAR-405838 make it a promising candidate for cancer therapy. Similar compounds include Nutlin-3a, MI-219, and MI-888 .
Biological Activity
SAR405838, also known as MI-77301, is a potent small-molecule inhibitor targeting the MDM2-p53 interaction. It has garnered attention for its potential therapeutic applications in various cancers, particularly those with wild-type p53. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical findings, clinical studies, and implications for cancer treatment.
This compound functions primarily by inhibiting the MDM2 protein, which negatively regulates the p53 tumor suppressor. By preventing MDM2 from binding to p53, this compound stabilizes p53 levels, leading to its activation. This activation triggers several downstream effects:
- Induction of Apoptosis : The stabilization of p53 promotes apoptosis in cancer cells through the upregulation of pro-apoptotic factors such as PUMA and BAX.
- Cell Cycle Arrest : Activated p53 leads to cell cycle arrest, preventing cancer cells from proliferating.
- Sensitization to Chemotherapy : this compound has been shown to enhance the efficacy of traditional chemotherapeutics in resistant cancer cell lines.
Preclinical Studies
Numerous studies have demonstrated the efficacy of this compound in vitro and in vivo. A summary of key findings is presented in Table 1.
Case Study: Neuroblastoma
In a study focusing on neuroblastoma (NB), this compound was tested on multiple NB cell lines with wild-type p53. The results showed significant induction of apoptosis marked by increased levels of cleaved PARP and Caspase 3 after treatment with this compound. The compound also demonstrated a dose-dependent effect on cell viability, with IC50 values indicating potent anti-proliferative activity across different cell lines (Figure 1).
Clinical Studies
This compound has progressed into clinical trials, notably a Phase I study assessing its safety and pharmacodynamics when combined with other agents like pimasertib. Key outcomes from this study include:
- Safety Profile : The most common adverse events included disease progression and gastrointestinal symptoms. Notably, no treatment-related deaths were reported.
- Pharmacokinetics : The study monitored the drug's absorption and distribution patterns, confirming its potential for further clinical development in combination therapies for advanced solid tumors .
Implications for Cancer Treatment
The ability of this compound to activate p53 provides a promising avenue for treating cancers that retain functional p53 but are resistant to conventional therapies. Its role in enhancing the effects of chemotherapeutic agents suggests that it could be integrated into existing treatment regimens to improve patient outcomes.
Properties
IUPAC Name |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-AEPXTFJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303607-60-4 | |
Record name | SAR-405838 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303607604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAR-405838 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12541 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAR-405838 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8570LZ3RCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.